5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 878431-19-7
VCID: VC6487363
InChI: InChI=1S/C6H8N6OS/c1-2-12-5(8-9-6(12)14)3-4(7)11-13-10-3/h2H2,1H3,(H2,7,11)(H,9,14)
SMILES: CCN1C(=NNC1=S)C2=NON=C2N
Molecular Formula: C6H8N6OS
Molecular Weight: 212.23

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 878431-19-7

Cat. No.: VC6487363

Molecular Formula: C6H8N6OS

Molecular Weight: 212.23

* For research use only. Not for human or veterinary use.

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol - 878431-19-7

Specification

CAS No. 878431-19-7
Molecular Formula C6H8N6OS
Molecular Weight 212.23
IUPAC Name 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C6H8N6OS/c1-2-12-5(8-9-6(12)14)3-4(7)11-13-10-3/h2H2,1H3,(H2,7,11)(H,9,14)
Standard InChI Key HYFFHDMRBYUWEI-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2=NON=C2N

Introduction

Structural and Molecular Characteristics

Core Heterocyclic Framework

The molecule consists of two fused heterocycles:

  • 1,2,5-Oxadiazole (furazan): A five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-amino substitution at position 3 enhances electron density, potentially influencing reactivity and intermolecular interactions.

  • 1,2,4-Triazole: A five-membered ring with three nitrogen atoms. The 4-ethyl group at position 4 and the thiol (-SH) group at position 3 introduce steric bulk and redox-active functionality, respectively.

The conjugation between these rings may facilitate π-π stacking and hydrogen bonding, critical for biological target engagement .

Substituent Effects

  • Amino Group (-NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Ethyl Group (-CH₂CH₃): Contributes to lipophilicity, potentially improving membrane permeability.

  • Thiol Group (-SH): Offers redox activity, enabling disulfide bond formation or metal chelation.

Synthetic Methodologies

Precursor Synthesis

The synthesis of analogous 1,2,4-triazole-3-thiol derivatives typically begins with hydrazide intermediates. For example, hydrazinolysis of pyrazole carboxylates yields acid hydrazides, which undergo cyclocondensation with carbon disulfide or ammonium thiocyanate to form oxadiazole or triazole cores .

Representative Pathway (Adapted from ):

  • Hydrazide Formation:

    • Reaction of dicarbonyl esters with phenyl hydrazine.

    • Example: Ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate → acid hydrazide 4 .

  • Cyclocondensation:

    • Acid hydrazide + carbon disulfide → oxadiazole-2-thione (5) .

    • Acid hydrazide + ammonium thiocyanate → triazole-3-thione (7) .

  • Functionalization:

    • Mannich reactions or Schiff base formation to introduce morpholine or aromatic aldehydes .

Hypothetical Synthesis of Target Compound

Applying these methods, the target compound could be synthesized via:

  • Cyclocondensation of a tailored hydrazide with carbon disulfide to form the oxadiazole-thione intermediate.

  • Subsequent functionalization with ethylamine and thiolation agents.

Physicochemical Properties

Spectroscopic Data (Hypothetical)

PropertyExpected CharacteristicsBasis in Analog Data
IR (cm⁻¹)3250–3350 (N-H), 1650–1630 (C=N), 1180 (C=S)Triazole-thiol derivatives
¹H NMR (δ, ppm)1.2–1.4 (t, CH₂CH₃), 3.6 (s, NH₂), 12.9 (s, SH)Ethyl and thiol groups in analogs
¹³C NMR (δ, ppm)15–20 (CH₂CH₃), 160–170 (C=N), 180 (C=S)Oxadiazole and triazole cores

Solubility and Stability

  • Solubility: Moderate in DMF/DMSO due to polar groups; limited in water unless deprotonated.

  • Stability: Susceptible to oxidation at the thiol group; storage under inert atmosphere recommended.

Biological Activity and Mechanisms

Antimicrobial Activity

Schiff base derivatives of triazole-thiols (e.g., 10a–c) show moderate antimicrobial effects, likely through membrane disruption or enzyme inhibition . The ethyl group could enhance lipid bilayer penetration.

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